3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is functionalized with a piperazine and morpholine moiety, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or dichloromethane and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and morpholine groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium cyanoborohydride for nucleophilic substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antibacterial and antifungal activity.
Uniqueness
3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]PROPYL}-6-MORPHOLINO-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE stands out due to its unique combination of functional groups, which confer a broad range of chemical reactivity and biological activity. Its quinazolinone core, coupled with piperazine and morpholine moieties, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C26H33N5O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H33N5O3S/c1-33-22-6-3-20(4-7-22)29-13-11-28(12-14-29)9-2-10-31-25(32)23-19-21(30-15-17-34-18-16-30)5-8-24(23)27-26(31)35/h3-8,19H,2,9-18H2,1H3,(H,27,35) |
InChI Key |
CJZLSQXZCNRHMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
Origin of Product |
United States |
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